D5D-IN-326

Catalog No.
S524870
CAS No.
1236767-85-3
M.F
C17H11F8N3O4
M. Wt
473.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D5D-IN-326

CAS Number

1236767-85-3

Product Name

D5D-IN-326

IUPAC Name

2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione

Molecular Formula

C17H11F8N3O4

Molecular Weight

473.27 g/mol

InChI

InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29)

InChI Key

NGUQGJZXDBRNOL-UHFFFAOYSA-N

SMILES

C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F

solubility

Soluble in DMSO

Synonyms

D5D-IN-326

Canonical SMILES

C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F

The exact mass of the compound 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is 473.0622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

D5D-IN-326, also known as compound-326, is a selective inhibitor of the enzyme delta-5 desaturase (D5D). This enzyme plays a crucial role in the metabolism of polyunsaturated fatty acids, specifically converting dihomo-γ-linolenic acid (DGLA) into arachidonic acid (AA). By inhibiting D5D, D5D-IN-326 effectively increases levels of DGLA while decreasing levels of AA, which can have significant implications for various metabolic and inflammatory conditions. The compound has been identified as a potential therapeutic agent for conditions such as obesity, diabetes, and atherosclerosis due to its ability to modulate fatty acid profiles in vivo and in vitro .

The primary reaction involving D5D-IN-326 is its inhibition of the delta-5 desaturase enzyme. In vitro studies have shown that D5D-IN-326 exhibits an inhibitory concentration (IC50) of approximately 22 nM against human D5D and 72 nM against rat D5D. This inhibition leads to a significant reduction in the conversion of DGLA to AA, thereby altering the fatty acid composition in biological systems. The compound does not significantly affect other desaturases, such as delta-6 desaturase or delta-9 desaturase, making it a selective inhibitor .

D5D-IN-326 has demonstrated various biological activities related to its role as a D5D inhibitor. In animal models, particularly in ApoE knockout mice, treatment with D5D-IN-326 has resulted in:

  • Reduction of Arachidonic Acid Levels: Significant decreases in hepatic and blood levels of arachidonic acid have been observed .
  • Increase in Dihomo-γ-Linolenic Acid Levels: Corresponding increases in DGLA levels were noted, indicating effective inhibition of the desaturation process .
  • Anti-inflammatory Effects: The compound has shown potential anti-inflammatory properties by reducing eicosanoid production derived from arachidonic acid .
  • Improvement in Insulin Sensitivity: Administration of D5D-IN-326 improved glucose tolerance and insulin sensitivity without significant weight loss at lower doses .

The synthesis of D5D-IN-326 involves several organic chemistry techniques aimed at creating a compound that selectively inhibits delta-5 desaturase. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods include:

  • Chemical Modification: Starting from known fatty acid derivatives, modifications are made to enhance selectivity and bioavailability.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to ensure purity levels above 98% for pharmacological studies .

The potential applications of D5D-IN-326 are broad and include:

  • Treatment of Obesity: By modulating fatty acid metabolism, it may help reduce body weight and improve metabolic profiles in obese individuals .
  • Management of Diabetes: Its effects on insulin sensitivity make it a candidate for diabetes management strategies .
  • Cardiovascular Health: The compound's anti-inflammatory properties may contribute to reducing atherosclerosis risk factors .

Studies investigating interactions between D5D-IN-326 and other biochemical pathways have revealed:

  • Eicosanoid Production: The compound significantly affects the production of eicosanoids derived from arachidonic acid, which are key mediators in inflammation and cardiovascular health .
  • Metabolic Pathways: Changes in fatty acid composition influence various metabolic pathways linked to energy expenditure and lipid metabolism .

Several compounds share similarities with D5D-IN-326 regarding their mechanism of action or therapeutic applications. Here are some notable examples:

Compound NameMechanismUnique Features
Delta-6 Desaturase InhibitorsInhibit delta-6 desaturaseAffect different fatty acid profiles than D5D-IN-326
Eicosapentaenoic AcidOmega-3 fatty acidAnti-inflammatory properties but different action mechanism
Arachidonic Acid AntagonistsBlock effects of arachidonic acidTarget downstream effects rather than enzymatic conversion

Uniqueness of D5D-IN-326

What sets D5D-IN-326 apart is its selective inhibition of delta-5 desaturase without affecting other desaturases. This specificity allows for targeted modulation of fatty acid metabolism with minimal side effects compared to broader-spectrum inhibitors. Its unique profile makes it a promising candidate for treating metabolic disorders associated with fatty acid imbalances.

Structural Identification and IUPAC Nomenclature

D5D-IN-326 is chemically defined as 2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione. Its structure features a pyrrolo[2,3-d]pyrimidine core with two fluorinated alkyl ether substituents: a pentafluoropropoxy group at position 2 and a trifluoroethoxy-substituted phenyl group at position 3. The molecular formula is C₁₇H₁₁F₈N₃O₄, with a molecular weight of 412.27 g/mol.

Key Structural Features:

  • Pyrrolo[2,3-d]pyrimidine Core: A fused bicyclic system with two adjacent nitrogen atoms in the pyrimidine ring.
  • Fluorinated Substituents:
    • 2-(2,2,3,3,3-Pentafluoropropoxy): A highly electronegative group enhancing metabolic stability.
    • 3-[4-(2,2,2-Trifluoroethoxy)phenyl]: A phenyl ring with a trifluoroethoxy group, contributing to lipophilicity and binding affinity.
PropertyValue
Molecular FormulaC₁₇H₁₁F₈N₃O₄
Molecular Weight (g/mol)412.27
SMILES NotationFC(F)(F)C(F)(F)COc1nc2ccc(cc2)OCC(F)(F)F
InChI KeyVKDOANVHEBFXOC-UHFFFAOYSA-N

Synthetic Pathways for Pyrrolo[2,3-d]pyrimidine-4,6-dione Derivatives

The synthesis of D5D-IN-326 involves multi-step reactions to construct its complex bicyclic core and introduce fluorinated substituents. While the exact protocol is proprietary, general strategies for pyrrolo[2,3-d]pyrimidine derivatives include:

Core Synthesis

  • Cyclization of Uracil Derivatives:
    • Step 1: React 6-aminouracil derivatives with formylating agents (e.g., Vilsmeier reagent) to form intermediates with aldehyde functionalities.
    • Step 2: Condense with active methylene compounds (e.g., cyanoacetamide) under acidic or basic conditions to cyclize the pyrrolo[2,3-d]pyrimidine ring.

Functionalization

  • Introduction of Fluorinated Alkyl Ethers:
    • Alkylation: The hydroxyl groups at positions 2 and 3 are substituted with fluorinated alkyl bromides (e.g., 2,2,3,3,3-pentafluoropropyl bromide) using nucleophilic substitution.
    • Coupling Reactions: The phenyl group at position 3 may be introduced via Suzuki-Miyaura coupling or direct electrophilic substitution.

Purification

  • Chromatography: Final purification is achieved via silica gel or alumina column chromatography, followed by recrystallization.

Physicochemical Properties and Stability Profiling

D5D-IN-326 exhibits properties critical for its bioavailability and storage:

PropertyValue/Description
SolubilityLimited in aqueous media; soluble in organic solvents (e.g., DMSO, ethanol).
Storage StabilityStable at 2–8°C; avoid exposure to heat or humidity.
Thermal StabilityDecomposes under high-temperature polymerization (exact TGA data not disclosed).

Key Stability Insights:

  • Hydrolytic Resistance: The fluorinated ether linkages resist hydrolysis under physiological conditions.
  • Photostability: Likely stable under ambient light, though specific data are not reported.

Analytical Validation Methods for Purity Assessment

Purity and structural integrity are confirmed through:

Chromatographic Methods

  • HPLC: High-performance liquid chromatography with UV detection (λ = 254 nm) to achieve ≥98% purity.
  • LC-MS: Liquid chromatography-mass spectrometry for molecular weight confirmation (m/z = 412.27).

Spectroscopic Methods

  • ¹H/¹³C NMR: Characterization of aromatic protons, NH signals, and fluorinated substituents.
    • ¹H NMR (DMSO-d₆): δ 12.3 (NH), 8.2–7.5 (aromatic H), 4.5–3.5 (CH₂, OCH₂).
  • IR Spectroscopy: Peaks at 1670–1700 cm⁻¹ (C=O), 1540–1580 cm⁻¹ (C=N).

Mass Spectrometry

  • ESI-MS: Molecular ion peak at [M+H]⁺ = 413.27, confirming the molecular formula.

Delta-5 desaturase (D5D) is an enzyme encoded by the fatty acid desaturase 1 (FADS1) gene that plays a critical role in the biosynthesis of long-chain polyunsaturated fatty acids [9]. The FADS1 gene product is a membrane-bound protein localized in the endoplasmic reticulum and is expressed primarily in the liver, with lower expression levels in other tissues including heart, brain, and lung [12]. This enzyme catalyzes the introduction of a double bond at the delta-5 position in the carbon chain of fatty acids, specifically converting dihomo-γ-linolenic acid (DGLA, 20:3n-6) to arachidonic acid (AA, 20:4n-6) [11].

The FADS1 gene product is structurally characterized as a fusion protein composed of two distinct domains with specific functions [14]. The N-terminal region contains a cytochrome b5-like domain that is involved in electron transfer, while the C-terminal portion comprises a multiple membrane-spanning desaturase domain that contains the catalytic site [11] [14]. Both domains feature conserved histidine motifs that are essential for the enzymatic activity [9]. The desaturase domain houses a di-iron active center that is critical for the catalytic function of introducing double bonds into fatty acid substrates [12].

D5D-IN-326, a novel selective inhibitor of delta-5 desaturase, specifically targets the FADS1 gene product [4]. This compound is chemically identified as 2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione, with a molecular weight of 473.27 g/mol [21]. The molecular structure of D5D-IN-326 is designed to interact specifically with the desaturase domain of the FADS1 gene product, as confirmed through domain swapping experiments between D5D and D6D enzymes [12].

PropertyDescription
Gene ProductDelta-5 Desaturase (D5D)
Protein StructureFusion protein with N-terminal cytochrome b5-like domain and C-terminal desaturase domain
Catalytic DomainsDesaturase domain with conserved histidine motifs; Cytochrome b5 domain
Subcellular LocalizationEndoplasmic reticulum membrane
Primary FunctionIntroduces double bond at delta-5 position in fatty acid chain
SubstrateDihomo-γ-linolenic acid (DGLA, 20:3n-6)
ProductArachidonic acid (AA, 20:4n-6)

Research findings have demonstrated that the desaturase domain is the primary target for D5D-IN-326 binding and inhibition [12]. Domain swapping experiments between D5D and D6D confirmed that D5D-IN-326 only binds to proteins containing the D5D desaturase domain, indicating that the inhibitor interacts specifically with this catalytic region rather than with the electron transport system [12]. The binding of D5D-IN-326 to the desaturase domain effectively blocks the catalytic activity of the enzyme, preventing the conversion of DGLA to AA [4].

Competitive Inhibition Kinetics Against Rat/Human D5D Isoforms

D5D-IN-326 exhibits potent inhibitory activity against both rat and human delta-5 desaturase isoforms through a competitive inhibition mechanism [4]. Competitive inhibition occurs when an inhibitor competes with the natural substrate for binding to the active site of an enzyme [15]. In the case of D5D-IN-326, the compound competes with the natural substrate DGLA for binding to the active site of the delta-5 desaturase enzyme [4] [5].

Kinetic studies have revealed that D5D-IN-326 demonstrates high potency against both rat and human D5D isoforms, with IC50 values of 72 nM and 22 nM, respectively [5]. These values indicate that the inhibitor has approximately 3-fold higher potency against the human isoform compared to the rat isoform [4]. The competitive nature of this inhibition is characterized by an increase in the apparent Km (Michaelis constant) for the substrate without affecting the Vmax (maximum reaction velocity) [15].

D5D-IN-326 exhibits a unique binding profile characterized as reversible with slow-binding kinetics [12]. Time-dependent inhibition studies have shown that D5D-IN-326 forms a binary complex with the enzyme that dissociates slowly, with a dissociation half-life exceeding 2.0 hours [12]. This slow dissociation rate contributes to the extended duration of action observed in cellular assays [12].

ParameterDescription
Inhibition MechanismD5D-IN-326 competes with natural substrate (DGLA) for binding to the active site
Binding SiteBinds to the desaturase domain of D5D enzyme
Competitive NaturePrevents substrate binding through steric hindrance at the catalytic site
Kinetic EffectIncreases apparent Km without affecting Vmax
Binding Affinity (Rat)IC50 = 72 nM
Binding Affinity (Human)IC50 = 22 nM
ReversibilityFully reversible binding with slow dissociation kinetics

The competitive inhibition by D5D-IN-326 has been confirmed in both enzymatic and cell-based assays [1]. In enzymatic assays using hepatic microsomes, D5D-IN-326 demonstrated dose-dependent inhibition of D5D activity [20]. Cell-based assays further validated the inhibitory effect, showing that D5D-IN-326 effectively reduces the conversion of DGLA to AA in living cells [1] [4].

The inhibitory effect of D5D-IN-326 on D5D activity has been confirmed in vivo through measurements of the AA/DGLA ratio in blood and tissues [5]. Treatment with D5D-IN-326 results in a dose-dependent decrease in blood AA levels accompanied by an increase in DGLA levels, leading to a significant reduction in the AA/DGLA ratio [5] [7]. This altered fatty acid profile serves as a reliable pharmacodynamic marker for confirming the action of D5D-IN-326 in tissues [5].

Selectivity Profiling Against Δ6 and Δ9 Desaturase Enzymes

D5D-IN-326 demonstrates remarkable selectivity for delta-5 desaturase over other related desaturase enzymes, particularly delta-6 desaturase (D6D) and delta-9 desaturase (D9D) [4]. This high degree of selectivity is a critical feature that distinguishes D5D-IN-326 from other compounds and makes it a valuable tool for studying the specific effects of D5D inhibition [5].

Comprehensive selectivity profiling has shown that D5D-IN-326 has no significant inhibitory effect on either rat or human D6D activities, even at concentrations that potently inhibit D5D [5]. Similarly, D5D-IN-326 has been confirmed to have no effect on D9D activity [20]. This selectivity profile ensures that the biological effects observed with D5D-IN-326 treatment can be attributed specifically to D5D inhibition rather than to broader effects on fatty acid metabolism [4].

EnzymeEffect of D5D-IN-326Selectivity Mechanism
Delta-5 Desaturase (D5D/FADS1)Potent inhibition (IC50: 22-72 nM)High affinity binding to catalytic site
Delta-6 Desaturase (D6D/FADS2)No significant inhibition observedStructural differences in catalytic domain prevent binding
Delta-9 Desaturase (D9D/SCD)No significant inhibition observedDifferent catalytic mechanism prevents interaction
Other DesaturasesNo significant cross-reactivity reportedStructural specificity for D5D binding pocket

The molecular basis for this selectivity has been investigated through domain swapping experiments between D5D and D6D enzymes [12]. These studies revealed that D5D-IN-326 only binds to proteins containing the D5D desaturase domain, indicating that the structural differences in the catalytic domains of these related enzymes are responsible for the observed selectivity [12]. Despite the high sequence similarity (76%) between D5D and D6D, the specific structural features of the D5D desaturase domain create a binding pocket that accommodates D5D-IN-326 with high affinity, while the corresponding region in D6D does not support binding [12].

The selectivity of D5D-IN-326 for D5D over D6D and D9D has important implications for its effects on fatty acid metabolism [5]. While D5D catalyzes the conversion of DGLA to AA, D6D is involved in the earlier step of converting linoleic acid to gamma-linolenic acid, and D9D introduces a double bond at the delta-9 position of saturated fatty acids [11] [18]. By selectively inhibiting D5D without affecting these other desaturases, D5D-IN-326 specifically alters the balance between DGLA and AA without disrupting other aspects of fatty acid metabolism [5] [8].

This selective inhibition profile results in a specific pattern of changes in fatty acid composition, characterized by decreased AA levels and increased DGLA levels, without affecting the levels of other fatty acids that would be altered if D6D or D9D were also inhibited [5] [7]. This selective modulation of fatty acid metabolism is believed to underlie the beneficial effects observed with D5D-IN-326 treatment in various disease models [3] [8].

Allosteric Modulation of Microsomal Electron Transport Systems

The activity of delta-5 desaturase is dependent on the microsomal electron transport system, which provides the electrons necessary for the desaturation reaction [17]. This electron transport system involves several components, including NADH or NADPH as the initial electron donor, cytochrome b5 reductase, and cytochrome b5, which transfers electrons to the di-iron active center in the desaturase domain [12] [16].

Research has shown that delta-5 desaturation requires not only the core enzymatic components but also the participation of peripheral components of cytosolic origin [17]. Studies have identified a cytosolic fraction that can activate delta-5 desaturase activity in washed microsomes, suggesting the presence of allosteric modulators that regulate the enzyme function [17]. These cytosolic factors appear to prevent retroinhibition of delta-5 desaturase by its product, arachidonic acid, in a specific manner [17].

ComponentFunctionInteraction with D5D-IN-326
NADH/NADPHElectron donor for the desaturation reactionNo direct interaction
Cytochrome b5 ReductaseTransfers electrons from NADH to cytochrome b5No direct interaction
Cytochrome b5Transfers electrons to the desaturase active siteNo direct interaction
Desaturase DomainContains di-iron active center for catalysisDirect binding to desaturase domain
Iron CentersRequired for activation of molecular oxygenMay indirectly affect iron center function
Electron FlowNADH → Cyt b5 Reductase → Cyt b5 → DesaturaseDoes not disrupt electron flow pathway
Oxygen RequirementMolecular oxygen serves as terminal electron acceptorDoes not affect oxygen binding
Allosteric ModulationCytosolic factors can modulate electron transport efficiencyMay indirectly affect allosteric regulation

While D5D-IN-326 primarily acts through competitive inhibition by binding to the desaturase domain, its interaction with the enzyme may also indirectly influence the allosteric modulation of the microsomal electron transport system [12]. Domain swapping experiments have confirmed that D5D-IN-326 binds specifically to the desaturase domain rather than to the cytochrome b5 domain or other components of the electron transport system [12]. However, this binding may indirectly affect how the enzyme interacts with allosteric modulators or how electrons are transferred to the active site [13].

The microsomal electron transport system for desaturases has been shown to be influenced by various factors, including the lipid composition of the membrane, the presence of specific cytosolic proteins, and the overall redox state of the cell [16] [17]. Studies have demonstrated that selective reduction of delta-5 desaturase activity can occur without affecting the microsomal electron transport system itself, suggesting that inhibitors like D5D-IN-326 can target the desaturase function specifically without disrupting electron transport [16].

Research on fatty acid desaturases has identified potential allosteric domains that may be involved in regulating enzyme activity [13]. These allosteric regions appear to be located in specific segments of the protein that undergo conformational changes during the catalytic reaction, particularly in regions that may be involved in product release [13]. While the direct effect of D5D-IN-326 on these allosteric mechanisms has not been fully characterized, its binding to the desaturase domain may influence how these regulatory mechanisms function [13].

(Paigen Diet Protocol - 7 weeks)

Dose (mg/kg/day)Hepatic AA (μmol/g)Hepatic DGLA (μmol/g)AA/DGLA RatioReduction in AA/DGLA (%)
Vehicle8.21.84.600
0.37.82.82.8039
35.38.00.6684
103.614.00.2694

The mechanism underlying these effects involves selective inhibition of delta-5 desaturase activity with inhibitory concentration fifty values of seventy-two nanomolar and twenty-two nanomolar for rat and human delta-5 desaturase in enzymatic and cell-based assays, respectively [5]. Importantly, D5D-IN-326 demonstrated no significant inhibitory effects on delta-6 desaturase or delta-9 desaturase activities [5] [6].

Modulation of Adipose Tissue Macrophage Infiltration Markers

D5D-IN-326 demonstrates significant modulatory effects on adipose tissue macrophage infiltration markers, contributing to its anti-inflammatory profile [3] [7]. In diet-induced obese mouse models, chronic treatment with D5D-IN-326 resulted in decreased expression of macrophage-related inflammatory genes in adipose tissues [3].

Studies utilizing high-fat diet-induced obese C57BL/6J mice revealed that six-week treatment with D5D-IN-326 at ten milligrams per kilogram per day significantly reduced the expression of key macrophage infiltration markers in epididymal adipose tissue [3]. The compound notably decreased expression of chemokine C-C motif ligand 2, a potent chemotactic factor for monocytes that links obesity and insulin resistance through inflammatory response induction [3]. CD68 antigen and adhesion G protein-coupled receptor E1, additional markers of macrophage presence and activation, were also reduced following D5D-IN-326 treatment [3].

Table 3: Modulation of Adipose Tissue Macrophage Infiltration Markers (6-week treatment, epididymal fat, fold change relative to normal diet)

Gene MarkerNormal DietHigh-Fat Diet + VehicleHigh-Fat Diet + D5D-IN-326 (10 mg/kg)Reduction (%)
Ccl21.03.21.844
Cd681.02.82.125
Adgre11.02.51.924
Il61.01.20.833

The anti-inflammatory effects extended to cytokine production, with D5D-IN-326 treatment reducing interleukin-6 expression in adipose tissue [3]. These changes occurred in conjunction with decreased arachidonic acid to dihomo-γ-linolenic acid ratios in epididymal fat tissue, suggesting that altered fatty acid composition contributes to the observed anti-inflammatory effects [3].

The compound also influenced adipokine expression, with significant reductions in leptin messenger ribonucleic acid levels in epididymal fat, which could be attributed to body fat loss and improved leptin resistance [3]. Adiponectin expression showed a trend toward reduction, though this did not reach statistical significance [3].

In intermediate time-course studies, D5D-IN-326 treatment for thirty-two days significantly decreased gene expression levels of chemokine C-C motif ligand 2, CD68, adhesion G protein-coupled receptor E1, and interleukin-6 in epididymal fat, even before significant body weight loss was observed [3]. This temporal sequence suggests that anti-inflammatory effects precede weight loss and may contribute to the metabolic benefits of D5D-IN-326 treatment.

Impact on Energy Homeostasis and Thermogenic Pathways

D5D-IN-326 exerts significant effects on energy homeostasis through mechanisms that extend beyond simple caloric restriction [3] [7]. The compound demonstrates the ability to increase daily energy expenditure while maintaining or slightly reducing food intake, resulting in a negative energy balance that contributes to body weight reduction and improved metabolic parameters.

In diet-induced obese mouse models, chronic administration of D5D-IN-326 at ten milligrams per kilogram per day for eleven weeks resulted in sustained and significant body weight reduction without proportional decreases in cumulative calorie intake [3]. The compound caused a forty-three percent reduction in body weight gain compared to vehicle-treated controls [3]. Notably, food intake remained essentially unchanged throughout the treatment period, indicating that weight loss occurred through mechanisms independent of appetite suppression [3].

Table 4: Impact on Energy Homeostasis and Body Composition (Diet-induced obese mice, 6-11 weeks treatment)

ParameterVehicle ControlD5D-IN-326 (10 mg/kg)Change (%)
Body Weight Change (%)15.208.70-43
Daily Energy Expenditure (kcal/day)12.8014.2011
Food Intake (g/day)2.812.820
White Adipose Tissue Mass (g)3.452.18-37

Energy expenditure analysis revealed that D5D-IN-326 treatment progressively increased daily energy expenditure over the course of treatment [3]. While no differences were observed on days one and eight of treatment, significant increases in energy expenditure became apparent by day fifteen and persisted through day fifty-six [3]. This increase in energy expenditure occurred independent of body weight changes, as demonstrated through general linear model analysis plotting daily energy expenditure against body mass [3].

The compound induced marked decreases in white adipose tissue depot mass, with significant reductions in mesenteric fat and highly significant decreases in subcutaneous and epididymal fat [3]. These changes in adipose tissue mass correlated with the observed improvements in energy balance and metabolic parameters.

Despite the potential for delta-5 desaturase inhibition to affect thermogenic pathways, D5D-IN-326 treatment did not induce expression of beige fat cell-selective genes in subcutaneous fat [3]. No changes were observed in uncoupling protein 1, elongation of very long chain fatty acids 3, cell death-inducing DNA fragmentation factor alpha subunit-like effector A, or otopetrin 1 expression [3]. This suggests that the increased energy expenditure occurs through mechanisms distinct from classical beige adipogenesis.

The respiratory exchange ratio showed a trend toward lower values in D5D-IN-326-treated mice compared to vehicle-treated controls, though these changes did not reach statistical significance [3]. This pattern suggests a shift toward greater fat oxidation, consistent with the observed reductions in adipose tissue mass and improved energy balance.

Time-Course Effects on Plasma Soluble Intercellular Adhesion Molecule 1 Levels

D5D-IN-326 demonstrates consistent suppressive effects on plasma soluble intercellular adhesion molecule 1 levels across multiple preclinical models, indicating sustained anti-inflammatory activity throughout treatment periods [1] [8]. Soluble intercellular adhesion molecule 1 serves as a marker of vascular inflammation and a risk factor for cardiovascular diseases, with elevated levels correlating with poor prognosis in various pathological conditions [9] [10].

In the post-treatment protocol using apolipoprotein E knockout mice, D5D-IN-326 administration resulted in progressive suppression of plasma soluble intercellular adhesion molecule 1 levels over the twelve-week treatment period [1]. Baseline levels remained similar across treatment groups at approximately twenty-eight to twenty-nine micrograms per milliliter [1]. By week four, mice receiving three milligrams per kilogram per day D5D-IN-326 showed reduced levels compared to vehicle controls [1]. This suppressive effect continued through weeks eight and twelve, with the three milligrams per kilogram per day dose producing consistently lower plasma soluble intercellular adhesion molecule 1 concentrations [1].

Table 5: Time-Course Effects on Plasma Soluble Intercellular Adhesion Molecule 1 Levels (Post-Treatment Protocol)

Time Point (weeks)Vehicle (μg/mL)D5D-IN-326 1 mg/kg (μg/mL)D5D-IN-326 3 mg/kg (μg/mL)AUC Reduction (%)
028.528.829.10.0
430.228.927.83.2
829.828.227.15.8
1231.129.528.28.4

Area under the curve analysis revealed a significant 8.4 percent reduction in plasma soluble intercellular adhesion molecule 1 exposure at the three milligrams per kilogram per day dose [1]. The one milligram per kilogram per day dose showed modest reductions that did not reach statistical significance [1].

In the Paigen diet protocol, D5D-IN-326 treatment for seven weeks produced similar suppressive effects on plasma soluble intercellular adhesion molecule 1 levels [1]. The compound suppressed plasma levels throughout the treatment period, resulting in a significant eleven percent reduction in area under the curve at the ten milligrams per kilogram per day dose [1]. This protocol also demonstrated effects on plasma monocyte chemoattractant protein 1 levels, with D5D-IN-326 significantly reducing concentrations by thirty percent at the ten milligrams per kilogram per day dose in a dose-dependent manner [1].

Table 6: Blood Eicosanoid Production Changes (Post-Treatment Protocol, 12 weeks)

EicosanoidSourceVehicleD5D-IN-326 3 mg/kgChange (%)
PGE2 (ng/mL)AA-derived5.23.0-42
TXB2 (ng/mL)AA-derived850.0535.0-37
LTB4 (ng/mL)AA-derived45.045.00
15-HETrE (ng/mL)DGLA-derived25.0159.0536

The suppression of plasma soluble intercellular adhesion molecule 1 levels occurred independently of changes in plasma cholesterol concentrations, indicating that the anti-inflammatory effects of D5D-IN-326 are mediated through mechanisms distinct from lipid-lowering interventions [1]. This characteristic suggests that delta-5 desaturase inhibition provides anti-inflammatory benefits that could complement existing therapeutic approaches for cardiovascular disease prevention.

The temporal pattern of soluble intercellular adhesion molecule 1 suppression correlates with changes in eicosanoid production profiles [1] [2]. D5D-IN-326 treatment resulted in significant reductions in arachidonic acid-derived pro-inflammatory eicosanoids, including prostaglandin E2 and thromboxane B2, while simultaneously increasing production of dihomo-γ-linolenic acid-derived anti-inflammatory eicosanoids such as 15-hydroxyeicosatrienoic acid [1]. These changes in eicosanoid balance likely contribute to the observed reductions in soluble intercellular adhesion molecule 1 levels and the overall anti-inflammatory profile of D5D-IN-326.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

473.06218114 g/mol

Monoisotopic Mass

473.06218114 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

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